DCBPy
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Overview
Description
4,4’-Dicarboxy-2,2’-bipyridine, commonly referred to as DCBPy, is a versatile ligand used in coordination chemistry. It is particularly known for its role in forming complexes with transition metals, such as ruthenium, which are utilized in various applications including catalysis, photochemistry, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-dicarboxy-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with a carboxylating agent. One common method is the direct carboxylation of 2,2’-bipyridine using carbon dioxide under high pressure and temperature conditions . Another approach involves the use of a palladium-catalyzed coupling reaction between 2,2’-bipyridine and a carboxylating reagent .
Industrial Production Methods
Industrial production of 4,4’-dicarboxy-2,2’-bipyridine often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dicarboxy-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced bipyridine derivatives.
Substitution: Substitution reactions often involve replacing one or more hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often utilize halogenating agents and catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylated bipyridine derivatives, while reduction can produce hydrogenated bipyridine compounds .
Scientific Research Applications
4,4’-Dicarboxy-2,2’-bipyridine is widely used in scientific research due to its ability to form stable complexes with transition metals. Some notable applications include:
Mechanism of Action
The mechanism by which 4,4’-dicarboxy-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, facilitating various catalytic and photochemical reactions. The molecular targets and pathways involved often include metal centers in enzymes and proteins, where the ligand can modulate their activity .
Comparison with Similar Compounds
4,4’-Dicarboxy-2,2’-bipyridine is unique in its ability to form stable complexes with a wide range of transition metals. Similar compounds include:
2,2’-Bipyridine: Lacks the carboxyl groups, making it less versatile in forming stable complexes.
4,4’-Dimethyl-2,2’-bipyridine: Contains methyl groups instead of carboxyl groups, affecting its coordination properties.
4,4’-Diamino-2,2’-bipyridine: Features amino groups, which can lead to different reactivity and binding characteristics.
Properties
Molecular Formula |
C36H23N3O |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
[2,5-di(carbazol-9-yl)phenyl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C36H23N3O/c40-36(24-19-21-37-22-20-24)30-23-25(38-31-13-5-1-9-26(31)27-10-2-6-14-32(27)38)17-18-35(30)39-33-15-7-3-11-28(33)29-12-4-8-16-34(29)39/h1-23H |
InChI Key |
PJBNUMKDKQMUMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C(=O)C8=CC=NC=C8 |
Origin of Product |
United States |
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